molecular formula C19H23FN4O4 B2528230 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351630-67-5

3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2528230
CAS No.: 1351630-67-5
M. Wt: 390.415
InChI Key: OYLVYKDBQDXMFS-UHFFFAOYSA-N
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Description

3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and a fluorophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.

    Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via alkylation reactions.

    Formation of the Amido Group: The amido group is formed by reacting the pyrazole derivative with an appropriate amine.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Carbamate Moiety: The final step involves the reaction of the cyclohexyl amine derivative with 4-fluorophenyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbamate moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the methoxy and methyl groups.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-phenylcarbamate: Similar structure but lacks the fluorine atom.

    3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-chlorophenyl)carbamate: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate imparts unique electronic properties that can influence its reactivity and biological activity. The fluorine atom can enhance binding affinity to certain molecular targets and improve the compound’s stability.

Properties

IUPAC Name

[3-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4/c1-24-11-16(18(23-24)27-2)17(25)21-14-4-3-5-15(10-14)28-19(26)22-13-8-6-12(20)7-9-13/h6-9,11,14-15H,3-5,10H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVYKDBQDXMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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